Home > Products > Screening Compounds P97466 > 3-Cyclobutoxypyridin-4-amine
3-Cyclobutoxypyridin-4-amine -

3-Cyclobutoxypyridin-4-amine

Catalog Number: EVT-13420629
CAS Number:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Cyclobutoxypyridin-4-amine is a nitrogen-containing heterocyclic compound that features a pyridine ring substituted with a cyclobutoxy group and an amino group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The synthesis and characterization of 3-Cyclobutoxypyridin-4-amine can be derived from various organic synthesis methodologies, which often involve the functionalization of pyridine derivatives. The compound may be sourced from academic literature and patent databases that detail its synthesis and applications.

Classification

3-Cyclobutoxypyridin-4-amine belongs to the class of pyridine derivatives, specifically categorized as an amine due to the presence of the amino group. It can also be classified as an alkoxy compound due to the cyclobutoxy substituent.

Synthesis Analysis

Methods

The synthesis of 3-Cyclobutoxypyridin-4-amine can be achieved through several methods, including:

  1. Reductive Amination: This involves the reaction of a suitable aldehyde or ketone with ammonia or an amine in the presence of a reducing agent. The formation of an imine intermediate followed by reduction leads to the desired amine product .
  2. Nucleophilic Substitution: The cyclobutoxy group can be introduced via nucleophilic substitution reactions on a halogenated pyridine derivative, where the cyclobutoxide acts as a nucleophile .
  3. Direct Amination: Utilizing amide precursors or azides can also yield 3-Cyclobutoxypyridin-4-amine through direct amination reactions .

Technical Details

Specific conditions such as temperature, solvent choice, and catalysts (e.g., sodium cyanoborohydride for reductive amination) are critical for optimizing yield and purity during synthesis. For instance, reductive amination typically requires mild acidic conditions to favor imine formation while preventing over-reduction of starting materials .

Molecular Structure Analysis

Structure

The molecular structure of 3-Cyclobutoxypyridin-4-amine consists of:

  • A pyridine ring (a six-membered aromatic ring containing one nitrogen atom).
  • A cyclobutoxy group (a four-membered cyclic ether).
  • An amino group (-NH2) attached at the 4-position of the pyridine ring.
Chemical Reactions Analysis

Reactions

3-Cyclobutoxypyridin-4-amine can participate in various chemical reactions:

  1. Acylation Reactions: The amino group can undergo acylation to form amides.
  2. Alkylation Reactions: The nitrogen atom in the amino group can be alkylated using alkyl halides.
  3. Nucleophilic Substitution: The cyclobutoxy group may be substituted under appropriate conditions to introduce other functional groups.

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to enhance yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 3-Cyclobutoxypyridin-4-amine is largely dependent on its interactions at the molecular level with biological targets. It may act by:

  1. Binding to Receptors: The compound could interact with neurotransmitter receptors or enzymes, influencing physiological responses.
  2. Inhibition or Activation: Depending on its structure, it may serve as an inhibitor or activator in biochemical pathways.

Data

Research into similar compounds suggests that modifications in the pyridine scaffold can lead to significant changes in biological activity, making structure-activity relationship studies essential for understanding its mechanism .

Physical and Chemical Properties Analysis

Physical Properties

3-Cyclobutoxypyridin-4-amine typically exhibits:

  • A melting point range that varies based on purity.
  • Solubility in polar solvents like water and ethanol due to its polar amino group.

Chemical Properties

The compound is expected to exhibit basic properties due to the amino group, allowing it to form salts with acids. Its reactivity profile includes potential electrophilic aromatic substitution on the pyridine ring and nucleophilic attack at the carbon attached to the cyclobutoxy group.

Applications

Scientific Uses

3-Cyclobutoxypyridin-4-amine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing pharmaceuticals targeting neurological disorders.
  2. Chemical Biology: It may serve as a probe in biochemical assays to study receptor interactions.
  3. Synthetic Chemistry: Utilized as an intermediate in synthesizing more complex organic molecules.
Introduction to 3-Cyclobutoxypyridin-4-amine in Medicinal Chemistry

Role of Pyridine Derivatives in Drug Discovery

Pyridine-based heterocycles constitute a privileged structural class in medicinal chemistry, featuring prominently in FDA-approved pharmaceuticals and experimental agents across diverse therapeutic areas. Their utility stems from several intrinsic physicochemical and pharmacological properties:

1) Bioisosteric Versatility: Pyridine serves as an effective phenyl isostere, maintaining aromatic character while introducing a hydrogen bond acceptor site (sp²-hybridized nitrogen) that enhances aqueous solubility and target interaction potential. This nitrogen atom facilitates dipole-dipole interactions and hydrogen bonding with biological targets, often improving binding affinity and selectivity compared to carbocyclic analogs. Approximately 14% of FDA-approved nitrogen-containing heterocyclic drugs incorporate the pyridine ring system, underscoring its pharmaceutical significance [8].

2) Biological Activity Spectrum: Pyridine derivatives demonstrate remarkable therapeutic breadth, functioning as antimicrobials (e.g., isoniazid), anticancer agents (e.g., crizotinib), anti-inflammatory drugs (e.g., piroxicam), and neurological therapeutics (e.g., tacrine). Recent studies highlight novel pyrazolo[3,4-b]pyridines exhibiting potent antiproliferative activity against hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values as low as 0.0001 µM – surpassing reference drugs like doxorubicin in specific contexts . This wide applicability stems from the scaffold’s ability to participate in diverse binding interactions across protein classes.

3) Pharmacokinetic Optimization: The pyridine nitrogen significantly influences absorption, distribution, metabolism, and excretion (ADME) profiles. It reduces lipophilicity (cLogP) compared to phenyl analogs, potentially enhancing solubility and oral bioavailability. Additionally, it can mitigate oxidative metabolism by serving as an alternative site for cytochrome P450 binding, thereby improving metabolic stability. This property is exemplified in molecular optimization campaigns where pyridine introduction enhanced cellular permeability by 190-fold and resolved protein-binding issues in allosteric modulators [8].

Table 1: Therapeutic Applications of Representative Pyridine-Based Drugs

Drug NameTherapeutic CategoryKey Structural FeaturesClinical Applications
CrizotinibAnticancer2-Aminopyridine coreALK-positive non-small cell lung cancer
IsoniazidAntimicrobialPyridine carbonyl hydrazideTuberculosis first-line treatment
TacrineNeurological4-Aminoquinoline derivativeAlzheimer's disease (AChE inhibitor)
PiroxicamAnti-inflammatoryPyridine-attached benzothiazineNSAID for arthritis
DelavirdineAntiviral3-Pyridyl indoleHIV/AIDS therapy (NNRTI)

4) Synthetic Accessibility: Pyridine rings support extensive derivatization through electrophilic and nucleophilic substitutions, transition-metal catalyzed couplings, and ring-forming reactions, enabling efficient structure-activity relationship exploration. This synthetic flexibility facilitates rapid optimization of potency, selectivity, and drug-like properties in lead development programs [9]. The 4-aminopyridine subunit in particular serves as a hydrogen-bond donor/acceptor pair capable of forming bidentate interactions with biological targets, making it valuable for targeting kinase active sites and nucleotide-binding domains where such interactions are critical for affinity.

Significance of Cyclobutyl Substituents in Bioactive Molecules

Cyclobutyl groups have emerged as distinctive structural elements in medicinal chemistry, offering unique advantages over more common cycloalkyl substituents like cyclopropyl or cyclohexyl:

1) Steric and Conformational Properties: Cyclobutane’s ring strain (approximately 110 kJ/mol) creates a puckered conformation that positions substituents in defined three-dimensional orientations. This constrained geometry enhances binding selectivity for protein targets with deep, sterically demanding pockets. X-ray crystallographic analyses confirm that cyclobutane-containing compounds adopt perpendicular alignments between the cyclobutane ring and attached aromatic systems, with dihedral angles typically ranging between 83–100°. This spatial arrangement positions the cyclobutyl group as a "three-dimensional steric spacer" that projects pharmacophores into specific vectors inaccessible with less strained rings [3] [5].

2) Metabolic Stability Enhancement: Cyclobutyl groups exhibit superior resistance to oxidative metabolism compared to their tert-butyl counterparts. Fluorinated cyclobutyl derivatives (e.g., 1-trifluoromethyl-cyclobutanes) demonstrate enhanced metabolic stability in liver microsome assays while preserving bioactivity. Their steric shielding effect protects adjacent functional groups from enzymatic oxidation, significantly extending plasma half-lives. Specifically, the trifluoromethylcyclobutyl group shows a 160-fold improvement in metabolic stability compared to tert-butyl in certain pharmacological contexts, addressing a critical limitation in drug design [3].

3) Electronic Modulation: Cyclobutyl groups exert moderate electron-donating effects (+I effect), influencing the electronic properties of attached π-systems. This is evidenced by pKa shifts in carboxylic acids (pivalic acid pKa = 4.79 vs. 1-trifluoromethylcyclobutane-1-carboxylic acid pKa = 2.92) and amines (tert-butylamine hydrochloride pKa = 10.69 vs. 1-trifluoromethylcyclobutan-1-amine hydrochloride pKa = 5.29). Such modulation can fine-tune ligand-target binding interactions, particularly where charge transfer or dipole alignment is critical for activity [3].

Table 2: Comparative Properties of Common Alkyl/Alicyclic Substituents

SubstituentSteric Volume (ų)Ring Strain (kJ/mol)Electron EffectMetabolic Vulnerability
tert-Butyl150N/AStrong +IHigh (benzylic oxidation)
Cyclopropyl155115Moderate +IModerate (ring opening)
Cyclobutyl171110Moderate +ILow
Trifluoromethylcyclobutyl171110Strong -I (CF₃)Very Low

4) Biological Activity Enhancement: Natural cyclobutane-containing alkaloids like lannotinidine F demonstrate potent neurotrophic activity, elevating NGF mRNA expression in human astrocytoma cells. Synthetic cyclobutyl derivatives exhibit improved target engagement across therapeutic classes, including TRPV4 antagonists for pain management (e.g., cyclobutylamine derivatives showing nanomolar antagonism) and tubulin polymerization inhibitors (e.g., pyrano-pyridine hybrids with cyclobutyl groups exhibiting IC₅₀ = 4.03 µM against microtubule assembly) [4] [5] [7]. The cyclobutyl moiety in 3-cyclobutoxypyridin-4-amine specifically enables optimal vectoring of the aminopyridine pharmacophore toward spatially restricted binding sites in ion channel and receptor targets.

Rationale for Targeting TRPV4 and Adenosine Receptor Modulation

The structural configuration of 3-cyclobutoxypyridin-4-amine positions it as a promising molecular scaffold for modulating two mechanistically distinct but therapeutically significant target classes:

1) TRPV4 Channel Antagonism: Transient Receptor Potential Vanilloid 4 (TRPV4) represents a polymodally-activated cation channel implicated in pathological pain signaling, pulmonary dysfunction, and bladder hyperactivity. Its activation occurs through diverse stimuli including osmotic stress, mechanical pressure, warm temperatures (~35°C), and endogenous ligands. Pharmaceutical intervention focuses on developing antagonists to treat conditions involving channel hyperactivation:

  • Structural Compatibility: (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives demonstrate potent TRPV4 antagonism (IC₅₀ < 100 nM) with species-specific activity profiles. The aminopyridine component facilitates critical hydrogen bonding within the channel's intracellular domain, while the cyclobutyl group optimizes hydrophobic pocket occupancy. Molecular hybridization strategies suggest that 3-cyclobutoxypyridin-4-amine’s 4-aminopyridine moiety could similarly engage TRPV4 through conserved interactions with residues like Arg616 and Tyr621 in the transmembrane domain [2].
  • Therapeutic Validation: Preclinical studies confirm that TRPV4 antagonists reverse mechanical hyperalgesia in Freund’s Complete Adjuvant (FCA)-induced inflammatory pain models. Compound 26i (a cyclobutane-containing antagonist) demonstrated analgesic efficacy in guinea pig and rat models, establishing the therapeutic potential of this chemotype. The cyclobutyl group enhances blood-brain barrier permeability in these molecules, potentially enabling central nervous system applications [2].

2) Adenosine Receptor Modulation: Adenosine receptors (particularly A₁ and A₂A subtypes) regulate neurotransmission, inflammation, and cardiovascular function. Pyridine derivatives show significant promise as adenosine receptor ligands due to their ability to mimic purine recognition elements:

  • Molecular Recognition: Adenosine receptor binding pockets accommodate heterocyclic amines through hydrogen bonding with residues Asn253 (A₁ receptor) and His278 (A₂A receptor). 4-Aminopyridine derivatives structurally resemble known A₂A antagonists like ZM241385, where the aminopyridine forms bidentate hydrogen bonds with Glu169. Computational docking suggests that 3-cyclobutoxypyridin-4-amine could adopt similar binding poses, with the cyclobutyloxy group occupying a lipophilic subpocket near transmembrane helix 6 [9] [10].
  • Functional Selectivity: Pyrazolo[3,4-b]pyridine-based TRK inhibitors demonstrate exceptional selectivity profiles (>100-fold against unrelated kinases), attributed partly to steric optimization by alicyclic substituents. This selectivity precedent supports the exploration of 3-cyclobutoxypyridin-4-amine for adenosine receptor subtype selectivity, potentially minimizing off-target effects common to adenosine-targeted therapies [10].

Table 3: Biological Targets Relevant to 3-Cyclobutoxypyridin-4-amine Development

Target ClassRepresentative Disease IndicationsStructural Requirements for LigandsRole of 3-Cyclobutoxypyridin-4-amine Motifs
TRPV4 Ion ChannelInflammatory pain, pulmonary edemaHydrogen bond acceptor adjacent to hydrophobic domainAminopyridine engages polar residues; cyclobutyloxy occupies hydrophobic pocket
A₂A Adenosine ReceptorParkinson's disease, inflammationPlanar heterocycle with H-bond donors/acceptors4-Amino group mimics adenine recognition; cyclobutyl enhances selectivity
Kinases (TRK family)Oncogenic fusion-driven cancersBidentate hinge binding motif with steric controlPyridine nitrogen serves as hinge contact point

The strategic incorporation of both pyridine and cyclobutyl elements in 3-cyclobutoxypyridin-4-amine creates a multipurpose scaffold capable of interfacing with these mechanistically diverse targets. Its molecular architecture supports exploration of structure-activity relationships through synthetic modification at the pyridine C2/C5 positions or cyclobutyl ring substitution, enabling optimization for specific target classes while maintaining favorable physicochemical properties and metabolic stability [3] [9].

Properties

Product Name

3-Cyclobutoxypyridin-4-amine

IUPAC Name

3-cyclobutyloxypyridin-4-amine

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C9H12N2O/c10-8-4-5-11-6-9(8)12-7-2-1-3-7/h4-7H,1-3H2,(H2,10,11)

InChI Key

QSUVIYIHNYPPSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.